(2E)-N-(3-CHLOROPHENYL)-3-(FURAN-2-YL)-2-[(THIOPHEN-2-YL)FORMAMIDO]PROP-2-ENAMIDE
Overview
Description
(2E)-N-(3-CHLOROPHENYL)-3-(FURAN-2-YL)-2-[(THIOPHEN-2-YL)FORMAMIDO]PROP-2-ENAMIDE is a complex organic compound characterized by the presence of chlorophenyl, furan, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-CHLOROPHENYL)-3-(FURAN-2-YL)-2-[(THIOPHEN-2-YL)FORMAMIDO]PROP-2-ENAMIDE typically involves multi-step organic reactionsSpecific reagents and catalysts are employed to ensure the desired configuration and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, utilizing automated reactors and stringent quality control measures. The scalability of the synthetic route is crucial for industrial applications, ensuring consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(3-CHLOROPHENYL)-3-(FURAN-2-YL)-2-[(THIOPHEN-2-YL)FORMAMIDO]PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(2E)-N-(3-CHLOROPHENYL)-3-(FURAN-2-YL)-2-[(THIOPHEN-2-YL)FORMAMIDO]PROP-2-ENAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (2E)-N-(3-CHLOROPHENYL)-3-(FURAN-2-YL)-2-[(THIOPHEN-2-YL)FORMAMIDO]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves .
Uniqueness
(2E)-N-(3-CHLOROPHENYL)-3-(FURAN-2-YL)-2-[(THIOPHEN-2-YL)FORMAMIDO]PROP-2-ENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(E)-3-(3-chloroanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3S/c19-12-4-1-5-13(10-12)20-17(22)15(11-14-6-2-8-24-14)21-18(23)16-7-3-9-25-16/h1-11H,(H,20,22)(H,21,23)/b15-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWPXIKRMGDHGL-RVDMUPIBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415381 | |
Record name | BAS 01128380 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5866-66-0 | |
Record name | BAS 01128380 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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